5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Lipophilicity LogP ADME

This compound is a synthetic, small-molecule research chemical belonging to the class of 1,3-thiazole derivatives. Its structure is defined by a thiazole core with three key substituents: a 4-tosyl group, a 2-methylsulfonyl group, and a 5-(4-benzylpiperidin-1-yl) moiety.

Molecular Formula C23H26N2O4S3
Molecular Weight 490.65
CAS No. 896678-05-0
Cat. No. B2897886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole
CAS896678-05-0
Molecular FormulaC23H26N2O4S3
Molecular Weight490.65
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O4S3/c1-17-8-10-20(11-9-17)32(28,29)21-22(30-23(24-21)31(2,26)27)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3
InChIKeyTUOXMSPPKMPFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole (CAS 896678-05-0): A Specialized Thiazole Scaffold for Early-Stage Research


This compound is a synthetic, small-molecule research chemical belonging to the class of 1,3-thiazole derivatives. Its structure is defined by a thiazole core with three key substituents: a 4-tosyl group, a 2-methylsulfonyl group, and a 5-(4-benzylpiperidin-1-yl) moiety [1]. This specific combination of functional groups places it within a chemical space explored for modulating protein interactions, particularly as a potential scaffold for kinase or protease inhibition. It is typically supplied as a screening compound with a purity of 95% [1].

The Functional Incomparability of 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole


Simple in-class substitution is not possible for this specific thiazole scaffold. The distinct combination of a highly lipophilic 4-benzylpiperidine group (cLogP ~5.2 [1]) and two electronically differentiated sulfonyl groups creates a unique profile unlikely to be replicated by generic analogs. For instance, replacing the methylsulfonyl with a benzylsulfonyl group in a close analog (2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole ) significantly alters both the steric and electrostatic surface, which can critically impact binding affinity and selectivity for a target. Therefore, procurement for a specific research program cannot rely on assumed functional equivalence without direct, comparative data linking specific structural changes to measured activity.

Quantitative Differentiation Guide for 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole


Enhanced Lipophilicity of the 4-Benzylpiperidine Moiety

The 4-benzyl substituent on the piperidine ring confers significantly higher lipophilicity compared to a simple piperidine analog. The predicted partition coefficient (cLogP) for the target compound is 5.2 [1], a value markedly higher than that of the unsubstituted piperidine analog 1-[2-Methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine , for which the cLogP is not explicitly reported but can be class-level inferred as lower due to the absence of the phenylpropyl extension of the benzyl group.

Lipophilicity LogP ADME Blood-Brain Barrier Permeability

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

The TPSA for the target compound is calculated to be 129 Ų [1]. This value is identical to that of a close chemical analog, 2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole, which also reports a TPSA of 129 Ų . While the gross TPSA is identical, the target compound's higher cLogP of 5.2 suggests a potentially superior ability to penetrate lipid bilayers despite similar hydrogen-bonding capacity.

Drug-likeness Oral Bioavailability TPSA Physicochemical Property

Structural Role as a Muscarinic Acetylcholine Receptor M5 (mAChR M5) Pharmacophore

The core structure of the target compound, specifically the 4-tosyl-thiazole-piperidine motif, is described in patent literature as part of a series of arylsulfonyl derivatives acting as muscarinic acetylcholine receptor M5 (mAChR M5) inhibitors [1]. This context provides a specific biological rationale for its use, differentiating it from thiazole derivatives designed for other targets such as FAAH or sphingosine kinase. No direct quantitative activity data (e.g., IC50) against M5 is provided for this specific compound, but its patent inclusion establishes a probable target engagement profile distinct from other thiazole-based probes.

Muscarinic Receptor M5 Inhibitor CNS Disease Neuropsychiatric

Primary Research Applications for 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole


Chemical Probe for Muscarinic M5 Receptor Modulation in Neuropsychiatric Disease Models

Based on its structural inclusion in patent families targeting the M5 receptor [1], this compound is best applied as a chemical biology probe to study M5-mediated effects in addiction, anxiety, or psychotic disorders. Its high lipophilicity (cLogP 5.2) [2] makes it a suitable scaffold for optimization for CNS penetration in rodent behavioral models, where M5 knockout and pharmacological inhibition have shown therapeutic relevance.

Lead Optimization for Protease or Kinase Inhibitors Requiring a Dual Sulfonyl Motif

The compound's dual sulfonyl groups (tosyl and methylsulfonyl) are key pharmacophoric elements for engaging catalytic lysine or cysteine residues in enzyme active sites [3]. It can serve as a starting point for structure-activity relationship (SAR) studies aiming to improve potency and selectivity, substituting the 4-benzylpiperidine group to modulate ADME properties identified in its baseline profile.

Physicochemical Benchmarking for Thiazole-Based Library Design

With a computed TPSA of 129 Ų and a cLogP of 5.2 [2], this compound defines the lipophilic edge of oral drug-likeness space for this scaffold. It is a valuable reference standard in a screening library for evaluating how small structural changes (e.g., removing the benzyl group or modifying the sulfonyl groups) impact critical parameters like permeability, solubility, and CYP450 inhibition during early hit-to-lead campaigns.

Quote Request

Request a Quote for 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.